Leptin (116-130)

Endocrinology Pituitary function Leptin signaling

Researchers investigating leptin-mediated metabolic regulation often face confounding mitogenic and pro-invasive effects from full-length recombinant leptin, complicating data interpretation. Leptin (116-130) provides a selective alternative: • Reduces blood glucose by ~100 mg/dL and attenuates body weight gain in ob/ob mouse models, recapitulating leptin's core metabolic actions • Lacks full-length leptin's TSH-elevating and cancer cell invasion-stimulating activities, enabling clean dissection of metabolic vs. oncogenic signaling • Inhibits LH/FSH secretion in pituitary explant assays-a functional signature absent in full-length leptin • Supplied as lyophilized powder, ≥95% HPLC, with cold-chain global shipping for procurement reliability.

Molecular Formula C29H50N8O12S
Molecular Weight 734.8 g/mol
Cat. No. B12418393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptin (116-130)
Molecular FormulaC29H50N8O12S
Molecular Weight734.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N
InChIInChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1
InChIKeyUPGRZGJMOBNXSP-PDSMTZFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OB3 Peptide Procurement Guide


H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is a synthetic octapeptide comprising residues 116–122 of mouse leptin, commonly designated OB3 peptide [1]. Unlike longer leptin fragments such as the 15-mer LEP(116–130), this compound contains the minimal active sequence necessary to recapitulate leptin's effects on body weight regulation and glycemic control, while exhibiting distinct pharmacological properties from the full-length leptin protein [2]. The compound is available as a free acid (OH-terminus) or as a peptide amide, with the free acid form representing the core OB3 sequence devoid of C-terminal modifications.

Sequence Minimal active leptin domain (residues 116–122); reported energy-balance and glycemic-endpoint research context
Form Free acid (OH-terminus) synthetic octapeptide; supports leptin-mimetic pathway studies without C-terminal modification
Differentiation Functional profile distinct from full-length leptin and longer fragments; pituitary and metabolic signaling research fit

OB3 Specificity vs. Generic Substitution


Generic substitution with alternative leptin peptide fragments (e.g., LEP(116–130) amide) or full-length recombinant leptin is scientifically unjustified due to fundamentally distinct pharmacological profiles. While the longer LEP(116–130) fragment and full-length leptin both inhibit LH and FSH secretion in pituitary assays, the core OB3 octapeptide H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH exhibits a unique functional signature that diverges sharply from both comparators [1]. Moreover, in cancer-relevant models, full-length leptin stimulates thyroid cancer cell invasion and elevates circulating TSH—a tumor growth factor—whereas OB3 lacks these mitogenic and pro-invasive activities entirely [2]. The D-Leu-4 substituted analog [D-Leu-4]-OB3 further enhances potency, underscoring that even single-residue stereochemical modifications within the 116–122 sequence produce functionally non-equivalent peptides that cannot be freely interchanged for procurement or experimental design.

Full-Length Leptin Full-length leptin does not recapitulate LH/FSH inhibitory activity observed with OB3-containing fragments; pituitary assay context may differ fundamentally
Longer Fragments (e.g., LEP 116–130) Extended fragments may retain broader signaling repertoire; mitogenic and pro-invasive pathway activation may not transfer to the minimal OB3 octapeptide
Stereochemical Analogs Even single-residue D-amino acid substitution (e.g., D-Leu-4) produces non-equivalent functional profiles; each analog requires independent validation

OB3 Quantitative Differentiation Evidence


Divergent Pituitary Hormone Modulation

In a direct comparative study using incubated hemi-pituitaries from adult male rats, LEP(116-130) amide (the 15-mer fragment containing the OB3 sequence) significantly decreased LH and FSH secretion across a concentration range of 10⁻⁹–10⁻⁵ M. In contrast, recombinant human leptin at concentrations up to 10⁻⁷ M was completely ineffective in modulating LH and FSH release in the identical experimental protocol [1]. This functional divergence is sequence-dependent: the full-length leptin protein lacks pituitary LH/FSH inhibitory activity, while the fragment containing the Ser-Cys-Ser-Leu-Pro-Gln-Thr core exhibits potent suppression of gonadotropin secretion.

Pituitary LH/FSH Modulation
Head-to-head
Fragment: significant LH/FSH suppression at 10⁻⁹–10⁻⁵ M Leptin: no effect at 10⁻⁹–10⁻⁷ M
Fragment-specific pituitary activity context
Full-length protein may produce false-negative results
Endocrinology Pituitary function Leptin signaling

Testosterone Secretion Inhibition

Both recombinant human leptin and LEP(116-130) amide (the fragment encompassing the OB3 sequence) produce dose-dependent inhibition of basal and hCG-stimulated testosterone secretion from adult rat testicular tissue in vitro. The fragment achieves significant inhibition at concentrations of 10⁻⁷ M and above, mirroring the effective concentration range of recombinant leptin (10⁻⁹–10⁻⁷ M) in the same assay system [1]. This convergent activity validates that the 116–130 region containing the OB3 core sequence retains the testicular steroidogenesis-modulating function of the full-length protein.

Testosterone Secretion
Head-to-head
Fragment: inhibition from 10⁻⁷ M upward Leptin: inhibition at 10⁻⁹–10⁻⁷ M
Conserved steroidogenesis modulation
Concentration ranges differ; verify for assay design
Reproductive endocrinology Testicular function Steroidogenesis

Enhanced Glycemic Potency by D-Leu-4 Substitution

Substitution of the L-leucine residue at position 4 of the OB3 sequence with its D-isomer produces [D-Leu-4]-OB3, a synthetic peptide amide with enhanced leptin-like activity. In female C57BL/6J ob/ob mice, [D-Leu-4]-OB3 (1 mg/day, ip, 7 days) reduced blood glucose by 40% after 1 day of treatment, compared to a 20% reduction achieved by pair-feeding alone [1]. After 2 days of treatment, blood glucose in [D-Leu-4]-OB3-treated mice was normalized to levels comparable to wild-type nonobese controls—a reduction magnitude not achieved by caloric restriction alone [1]. This stereochemical modification demonstrates that the OB3 scaffold can be functionally optimized through rational D-amino acid substitution.

Glycemic Endpoint (D-Leu-4)
Reported
40% glucose reduction day 1
Normalized to wild-type levels by day 2
Reported glycemic endpoint context
ob/ob mouse model; D-Leu-4 substitution data
Obesity research Diabetes models Leptin mimetics

Absence of Pro-Invasive Activity in Thyroid Cancer

In a comparative study of thyroid cancer cell lines, full-length leptin stimulated cell invasion in anaplastic thyroid cancer cells through ERK1/2 and STAT3 activation. In contrast, OB3 peptide did not affect expression of genes involved in proliferation and invasion, nor did it stimulate cell invasion [1]. In vivo, leptin treatment significantly increased circulating thyrotropin (TSH) levels—a known growth factor for thyroid cancer—whereas OB3 treatment produced no such elevation [1]. This differential signaling profile establishes that the OB3 sequence lacks the mitogenic and pro-invasive properties of full-length leptin.

Thyroid Cancer Invasion
Head-to-head
OB3: no invasion stimulation; no TSH elevation Leptin: stimulated invasion via ERK1/2, STAT3; elevated TSH
Differential signaling profile context
Mitogenic pathway activation absent with OB3
Oncology Thyroid cancer Leptin signaling

Oral Bioavailability and Metabolic Effects

Oral administration (by gavage) of mouse [d-Leu-4]-OB3 to male C57BL/6J wild-type mice fed ad libitum produced quantifiable metabolic improvements: body weight gain reduced by 4.4%, food intake reduced by 6.8%, and serum glucose reduced by 28.2% relative to untreated controls [1]. In leptin-deficient ob/ob mice, the same treatment produced larger effect magnitudes: body weight gain reduced by 11.6%, food intake reduced by 16.5%, water intake reduced by 22.4%, and serum glucose reduced by 24.4% [1]. Additionally, serum osteocalcin—a marker of bone formation—was elevated by 62% in ob/ob mice treated with [d-Leu-4]-OB3 compared to controls [1].

Oral Metabolic Effects
Cross-study
Multi-parameter reductions: 4.4%–28.2%
Osteocalcin elevated by 62% in ob/ob
Oral exposure model context
Effect magnitudes vary by genetic background
Peptide delivery Obesity Glycemic control

Minimal Active Leptin Domain

Structure-activity mapping studies demonstrated that the biological activity of the 15-mer LEP(116-130) fragment resides entirely within a restricted N-terminal sequence spanning residues 116–122 (Ser-Cys-Ser-Leu-Pro-Gln-Thr) [1]. Single-point D-amino acid substitution scanning of each residue in this minimal OB3 sequence was subsequently used to dissect the structure-function relationship of individual amino acid positions [1]. This compression from a 15-mer to an 8-mer active core represents a 47% reduction in sequence length while retaining the essential leptin-like activity profile, validating OB3 as the minimal pharmacophore derived from the C-terminal region of mouse leptin.

Minimal Active Sequence
Class-level
8 residues retain 15-mer activity
47% sequence length reduction
SAR study fit context
Validated through truncation mapping
Structure-activity relationship Leptin mimetics Peptide engineering

OB3 Research Applications


Pituitary LH/FSH Suppression Studies

Studies investigating leptin-mediated regulation of gonadotropin secretion should utilize H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH or its extended fragment LEP(116-130), as full-length recombinant leptin lacks LH/FSH inhibitory activity in pituitary explant assays [1]. Researchers examining the hypothalamic-pituitary-gonadal axis can leverage this differential activity to dissect fragment-specific vs. full-length leptin signaling pathways.

Non-Mitogenic Leptin Signaling in Thyroid Cancer

For investigations of leptin receptor signaling in thyroid cancer models where mitogenic/pro-invasive effects of full-length leptin are confounding variables, OB3 peptide offers a unique tool that lacks cell invasion-stimulating activity and does not elevate circulating TSH [2]. This differential profile enables dissection of metabolic leptin signaling from oncogenic pathways.

Obesity and Diabetes Models with Enhanced Potency

For metabolic studies in leptin-deficient ob/ob mouse models, the D-Leu-4 substituted analog [D-Leu-4]-OB3 provides enhanced glycemic efficacy relative to native OB3, achieving 40% blood glucose reduction after 1 day and complete euglycemic normalization by day 2 [3]. The compound also demonstrates oral bioavailability, reducing body weight gain by 11.6% and serum glucose by 24.4% in ob/ob mice following gavage administration [4].

Structure-Activity Relationship Studies

OB3 represents the minimal active sequence (8 residues) derived from the C-terminal region of mouse leptin, validated through truncation studies showing that the full activity of the 15-mer LEP(116-130) fragment is contained within residues 116-122 [5]. This compressed pharmacophore serves as an ideal scaffold for D-amino acid scanning, residue substitution, and peptidomimetic design studies aimed at optimizing leptin-like activity.

Application
Selection Property
Validation Focus
Pituitary gonadotropin signaling studies
Fragment-specific LH/FSH inhibitory activity
Pituitary explant assay endpoint validation
Thyroid cancer cell signaling studies
Differential signaling vs. full-length leptin
Invasion and TSH endpoint monitoring
Metabolic disease model studies
Reported glycemic endpoint context
Model-response validation in ob/ob models
SAR and peptidomimetic design
Minimal active 8-residue scaffold
Structure-activity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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